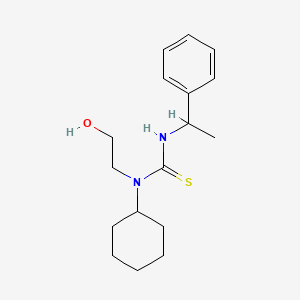![molecular formula C6H6N4 B14451165 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene CAS No. 79569-28-1](/img/structure/B14451165.png)
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9,10-Tetrazatricyclo[53002,5]deca-2,6,8-triene is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene typically involves a series of complex organic reactions. One common method involves the enol fixation of tricyclo[5.3.0.02,5]deca-3,7(11),9-trien-6-one with diethyl phosphonylchloridate, followed by a substitution reaction with dimethylamine . This sequence of reactions requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 1,5,9,10-tetrazatricyclo[530
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethyl phosphonylchloridate for enol fixation and dimethylamine for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying tricyclic structures and their reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can be compared with other similar compounds, such as:
These compounds share similar tricyclic structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its tetrazatricyclic framework, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79569-28-1 |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene |
InChI |
InChI=1S/C6H6N4/c1-2-9-4-5-3-7-8-10(5)6(1)9/h1,3-4,8H,2H2 |
InChI-Schlüssel |
XZGCIKIRUWRDCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2N1C=C3N2NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


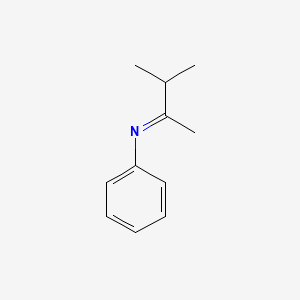
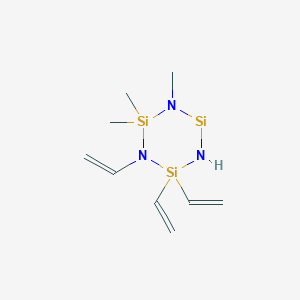
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
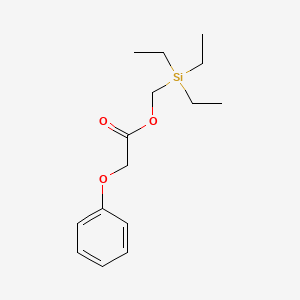
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
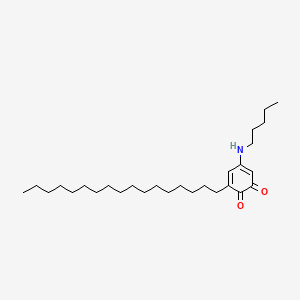
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)

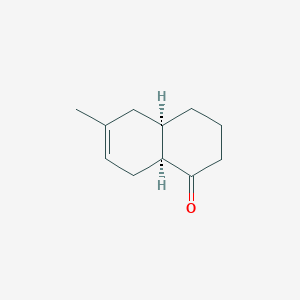
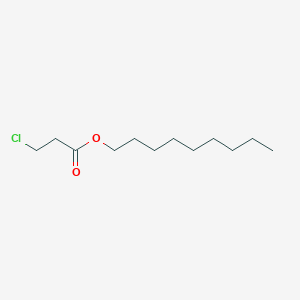
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
